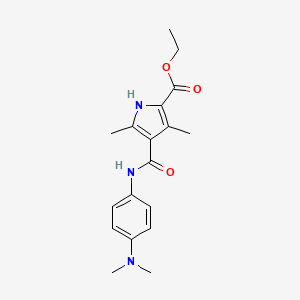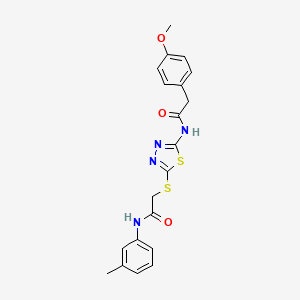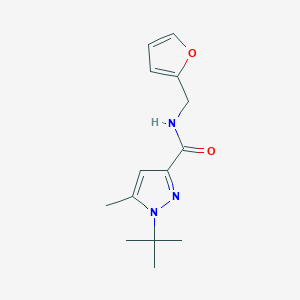
1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a sulfanyl-containing pyridazinone derivative that has been synthesized using various methods. Its unique structure and properties make it a promising candidate for future research in various fields.
作用機序
The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone is not fully understood. However, it has been suggested that it may act as a kinase inhibitor, specifically targeting the protein kinase CK2. This inhibition may lead to the disruption of cellular signaling pathways, which could have implications in various disease states.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone has biochemical and physiological effects on various cell types. It has been found to induce cell death in cancer cells and inhibit cell migration and invasion. Additionally, it has been shown to have anti-inflammatory effects in macrophages.
実験室実験の利点と制限
One advantage of using 1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone in lab experiments is its specificity for CK2 inhibition. This allows for targeted studies on the role of CK2 in various disease states. However, one limitation is the lack of knowledge regarding its mechanism of action, which may hinder its potential applications.
将来の方向性
There are several future directions for research on 1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone. Some potential areas of study include:
1. Further investigation into its mechanism of action and its specificity for CK2 inhibition.
2. Exploration of its potential as a therapeutic agent in cancer treatment.
3. Study of its anti-inflammatory effects in various disease states.
4. Investigation of its potential as a tool for studying cellular signaling pathways.
5. Development of more efficient synthesis methods for this compound.
In conclusion, 1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone is a promising compound for scientific research. Its unique structure and properties make it a valuable tool for studying various cellular processes and disease states. Further research is needed to fully understand its mechanism of action and its potential applications in the field of medicine.
合成法
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone has been achieved using different methods. One of the most common methods involves the reaction between 6-bromo-4-(4-methylpiperidin-1-yl)pyridazine and 3-cyanopyridine-2-thiol in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound with good yields.
科学的研究の応用
1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone has been found to have potential applications in scientific research. It has been studied for its mechanism of action and its biochemical and physiological effects.
特性
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-13-6-10-21(11-7-13)17(22)12-23-16-3-2-15(19-20-16)14-4-8-18-9-5-14/h2-5,8-9,13H,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDYXIDJMMQGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2800075.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2800076.png)
![N-[1-(2-Fluorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2800078.png)







![N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide](/img/structure/B2800094.png)

![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2800097.png)